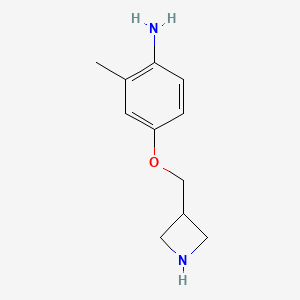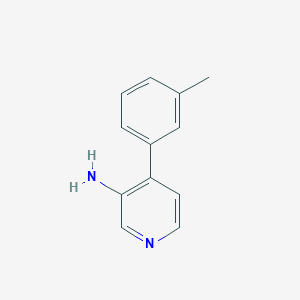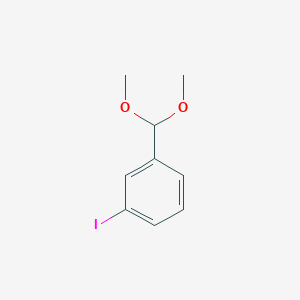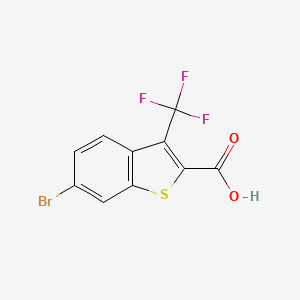
4-(Azetidin-3-ylmethoxy)-2-methyl-phenylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Azetidin-3-ylmethoxy)-2-methyl-phenylamine is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, attached to a phenylamine moiety through a methoxy linker. The presence of the azetidine ring imparts significant chemical reactivity and biological activity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-ylmethoxy)-2-methyl-phenylamine typically involves the formation of the azetidine ring followed by its attachment to the phenylamine moiety. One common method involves the aza Paternò–Büchi reaction which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component. This method is efficient for synthesizing functionalized azetidines.
Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. This method provides a straightforward route to azetidine derivatives with various substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and molecular iodine as a catalyst has been reported to enhance reaction rates and yields in the synthesis of azetidine derivatives (7).
化学反应分析
Types of Reactions
4-(Azetidin-3-ylmethoxy)-2-methyl-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: The phenylamine moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenylamine moiety.
科学研究应用
4-(Azetidin-3-ylmethoxy)-2-methyl-phenylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 4-(Azetidin-3-ylmethoxy)-2-methyl-phenylamine involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. The phenylamine moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing cellular processes.
相似化合物的比较
Similar Compounds
N-(4-(azetidin-3-ylmethoxy)phenyl)-6-nitro-2-(prop-2-yn-1-ylthio)quinazolin-4-amine: (1)
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: (3)
6-substituted-3-(4,5-diphenyl-1H-imidazol-2-yl)-2-(4-substituted phenoxy)quinoline: (2)
Uniqueness
4-(Azetidin-3-ylmethoxy)-2-methyl-phenylamine is unique due to its specific combination of the azetidine ring and phenylamine moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C11H16N2O |
|---|---|
分子量 |
192.26 g/mol |
IUPAC 名称 |
4-(azetidin-3-ylmethoxy)-2-methylaniline |
InChI |
InChI=1S/C11H16N2O/c1-8-4-10(2-3-11(8)12)14-7-9-5-13-6-9/h2-4,9,13H,5-7,12H2,1H3 |
InChI 键 |
PZAYMWZDGPLMSQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)OCC2CNC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(5S,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-YL)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-OL hydrochloride](/img/structure/B12070535.png)
![4-[(Cyclobutylmethoxy)methyl]piperidine](/img/structure/B12070536.png)


![1-[4-(Trifluoromethyl)piperidine-1-carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B12070572.png)

